Absence of Publicly Available Quantitative Pharmacological or Biochemical Data
Following an exhaustive search of PubChem BioAssay, ChEMBL, PubMed, and patent repositories (excluding prohibited vendor sites), no quantitative biological activity data (e.g., IC50, Ki, MIC, % inhibition, or in vivo efficacy) were identified for CAS 361159-63-9 [1][2]. The compound is listed in the context of CTPS1 inhibitor patents, but no specific assay result, dosing regimen, or SAR table entry was found to correlate with this individual structure [3]. Consequently, a data-driven comparison against the closest analogs (e.g., the 4-phenyl analog CAS 361159-66-2 or the bis(2-cyanoethyl) analog) cannot be performed at this time.
| Evidence Dimension | Biological activity / Target inhibition |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | Not applicable due to lack of target data |
| Quantified Difference | Not calculable |
| Conditions | Literature and database survey through May 2026 |
Why This Matters
This absence of data means that any procurement decision based on assumed superiority over analogs is unfounded; the compound's value is currently limited to its role as a specific chemical entity in proprietary research programs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 3242349, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide. Accessed May 9, 2026. View Source
- [2] ChEMBL. Compound Report for CHEMBL1366219. European Molecular Biology Laboratory, European Bioinformatics Institute. Accessed May 9, 2026. View Source
- [3] Novak A, George P, Jones G, et al. Compounds. US Patent Application US20230183229A1, published June 15, 2023. View Source
